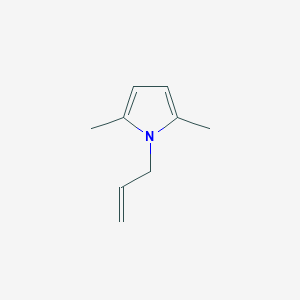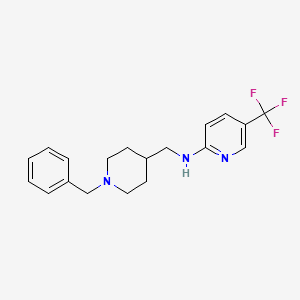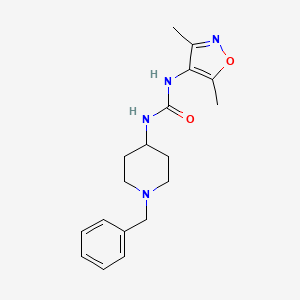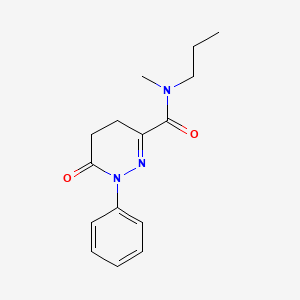![molecular formula C17H15Cl2N3O2 B7547991 N-[3-(2,4-dichlorophenoxy)propyl]-1H-indazole-3-carboxamide](/img/structure/B7547991.png)
N-[3-(2,4-dichlorophenoxy)propyl]-1H-indazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2,4-dichlorophenoxy)propyl]-1H-indazole-3-carboxamide, also known as GW501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was first discovered by GlaxoSmithKline in the 1990s and has since been extensively studied for its potential use in treating various medical conditions, including obesity, diabetes, and cardiovascular diseases.
作用機序
N-[3-(2,4-dichlorophenoxy)propyl]-1H-indazole-3-carboxamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which can improve metabolic function and reduce the risk of obesity, diabetes, and cardiovascular diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake, and increased mitochondrial biogenesis. It has also been shown to improve endurance performance and reduce muscle damage during exercise.
実験室実験の利点と制限
One of the main advantages of N-[3-(2,4-dichlorophenoxy)propyl]-1H-indazole-3-carboxamide for lab experiments is its ability to activate PPARδ selectively, without affecting other nuclear receptors. This makes it a useful tool for studying the role of PPARδ in various biological processes. However, its use in lab experiments is limited by concerns about its safety and potential for abuse, as well as its high cost and limited availability.
将来の方向性
There are several potential future directions for research on N-[3-(2,4-dichlorophenoxy)propyl]-1H-indazole-3-carboxamide, including:
1. Investigating its potential use in treating other medical conditions, such as cancer and neurodegenerative diseases.
2. Developing more selective and potent PPARδ agonists that have fewer side effects and are more effective in treating metabolic diseases.
3. Studying the molecular mechanisms underlying the effects of this compound on mitochondrial biogenesis and fatty acid oxidation.
4. Investigating its potential use as a performance-enhancing drug in sports, while also addressing concerns about its safety and potential for abuse.
5. Developing new synthesis methods and purification techniques to improve the yield and purity of the compound, while also reducing its cost and increasing its availability.
Conclusion
This compound is a synthetic compound that has been extensively studied for its potential use in treating various medical conditions, including obesity, diabetes, and cardiovascular diseases. It works by activating the peroxisome proliferator-activated receptor delta (PPARδ), which plays a key role in regulating lipid and glucose metabolism. While it has several advantages for lab experiments, its use is limited by concerns about its safety and potential for abuse. There are several potential future directions for research on this compound, including investigating its potential use in treating other medical conditions and developing more selective and potent PPARδ agonists.
合成法
The synthesis of N-[3-(2,4-dichlorophenoxy)propyl]-1H-indazole-3-carboxamide involves several steps, including the reaction of 2,4-dichlorophenol with propylene oxide to form 3-(2,4-dichlorophenoxy)propan-1-ol, which is then reacted with 1H-indazole-3-carboxylic acid to form the final product. The purity and yield of the compound can be improved by using various purification techniques, such as column chromatography and recrystallization.
科学的研究の応用
N-[3-(2,4-dichlorophenoxy)propyl]-1H-indazole-3-carboxamide has been extensively studied for its potential use in treating various medical conditions, including obesity, diabetes, and cardiovascular diseases. It has also been investigated for its potential as a performance-enhancing drug in sports. However, its use in sports has been banned by the World Anti-Doping Agency (WADA) due to concerns about its safety and potential for abuse.
特性
IUPAC Name |
N-[3-(2,4-dichlorophenoxy)propyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2/c18-11-6-7-15(13(19)10-11)24-9-3-8-20-17(23)16-12-4-1-2-5-14(12)21-22-16/h1-2,4-7,10H,3,8-9H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHNHLPFQDIWFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)NCCCOC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide](/img/structure/B7547908.png)



![Ethyl 4-[[3-(3-cyclopropyl-4,5-dihydroxy-2-oxoimidazol-1-yl)phenyl]sulfamoyl]benzoate](/img/structure/B7547933.png)
![3-[3-[(E)-(3-oxo-1H-inden-2-ylidene)methyl]phenoxy]propanoic acid](/img/structure/B7547940.png)
![2-phenoxy-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide](/img/structure/B7547948.png)
![N-[3-(methylsulfonylmethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B7547953.png)


![4-fluoro-3-methyl-N-[(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B7547977.png)
![N-[2-(1-adamantylamino)phenyl]-3-(2,4-dioxoquinazolin-1-yl)propanamide](/img/structure/B7547988.png)

![2-(methoxymethyl)-5-phenyl-N-(1H-pyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7548011.png)